![molecular formula C13H25NO3 B3048682 Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 179746-47-5](/img/structure/B3048682.png)
Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3 . It has an average mass of 243.342 Da and a monoisotopic mass of 243.183441 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions . Attached to this ring is a hydroxypropyl group and a tert-butyl ester group .Scientific Research Applications
Synthesis in Pharmaceutical Compounds
Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of crizotinib, an important drug in cancer treatment. The synthesis process involves multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate and includes techniques like acylation and substitution, demonstrating the compound's versatility in drug synthesis (Kong et al., 2016).
Role in Chemical Structural Studies
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, have revealed detailed molecular structures. These studies are critical in understanding the molecular packing and hydrogen bond formation in crystals, which is vital for drug design and synthesis (Didierjean et al., 2004).
Use in Developing Novel Synthetic Methods
The compound has been utilized in developing new synthetic methods for constructing complex molecular structures. For example, its derivatives have been used in stereoselective syntheses, showcasing the compound's utility in creating diverse and biologically active molecular architectures (Passarella et al., 2005).
Application in Molecular Synthesis Optimization
This compound is also involved in the optimization of molecular synthesis. Research efforts have focused on improving the yield and effectiveness of synthesizing this compound and its derivatives, which is crucial for the efficient production of pharmaceuticals (Moriguchi et al., 2014).
Involvement in Pharmaceutical Drug Intermediates
Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate is a key intermediate in the synthesis of several pharmaceutical drugs, indicating its significance in the pharmaceutical industry. Its flexibility and reactivity make it a valuable compound in creating diverse medicinal compounds (Zhang et al., 2018).
Safety and Hazards
While specific safety and hazard data for Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate is not available, general precautions should be taken while handling this compound. This includes avoiding contact with skin and eyes, and not breathing in the compound . It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling instructions .
properties
IUPAC Name |
tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-5-4-7-11(14)8-6-10-15/h11,15H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNHXIMXFKYGEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447742 | |
Record name | Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate | |
CAS RN |
179746-47-5 | |
Record name | Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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